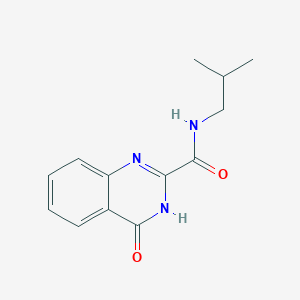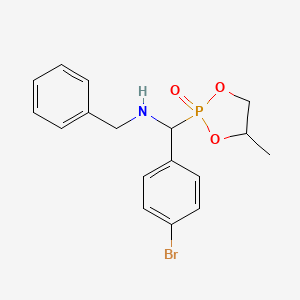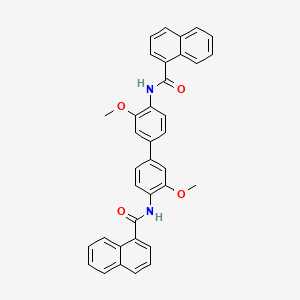![molecular formula C18H13BrFNO4S2 B6021417 3-[(4-bromophenyl)sulfonyl]-N-(3-fluorophenyl)benzenesulfonamide](/img/structure/B6021417.png)
3-[(4-bromophenyl)sulfonyl]-N-(3-fluorophenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-bromophenyl)sulfonyl]-N-(3-fluorophenyl)benzenesulfonamide, also known as BRD73954, is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule inhibitor that has shown promise in targeting specific proteins and enzymes in various biological pathways.
作用機序
The mechanism of action for 3-[(4-bromophenyl)sulfonyl]-N-(3-fluorophenyl)benzenesulfonamide involves the inhibition of specific proteins and enzymes that play a role in various biological pathways. For example, it has been shown to inhibit the activity of the protein Hsp90, which is involved in the regulation of various signaling pathways that are important for cancer cell growth and survival. By inhibiting the activity of Hsp90, this compound can potentially slow down or stop cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, it has been shown to inhibit the activity of specific proteins and enzymes that are involved in various biological pathways, as mentioned previously. Additionally, it has been shown to induce cell death in cancer cells. However, the full extent of its biochemical and physiological effects is still being studied.
実験室実験の利点と制限
One advantage of using 3-[(4-bromophenyl)sulfonyl]-N-(3-fluorophenyl)benzenesulfonamide in lab experiments is its specificity in targeting certain proteins and enzymes. This can be useful in studying the roles of these proteins and enzymes in various biological pathways. Additionally, its small size and ease of synthesis make it a convenient tool for researchers. However, one limitation is that its effects may vary depending on the specific cell type and pathway being studied.
将来の方向性
There are several future directions for the study of 3-[(4-bromophenyl)sulfonyl]-N-(3-fluorophenyl)benzenesulfonamide. One direction is to continue studying its potential use in cancer treatment and other diseases such as Alzheimer's and Parkinson's. Additionally, further studies can be conducted to better understand its mechanism of action and its effects on various biological pathways. Finally, research can be conducted to develop more potent and selective inhibitors based on the structure of this compound.
In conclusion, this compound is a promising chemical compound that has been studied for its potential use in scientific research. Its specificity in targeting certain proteins and enzymes make it a valuable tool for studying various biological pathways. While its full extent of biochemical and physiological effects is still being studied, its potential use in cancer treatment and other diseases make it an exciting area of research for the future.
合成法
The synthesis method for 3-[(4-bromophenyl)sulfonyl]-N-(3-fluorophenyl)benzenesulfonamide involves several steps, including the reaction of 4-bromobenzenesulfonyl chloride with 3-fluoroaniline to form an intermediate compound. This intermediate is then reacted with 4-aminobenzenesulfonamide to produce this compound. The final product is obtained through purification by column chromatography and recrystallization.
科学的研究の応用
3-[(4-bromophenyl)sulfonyl]-N-(3-fluorophenyl)benzenesulfonamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of certain proteins and enzymes that are involved in cancer cell growth and proliferation. Additionally, it has been studied for its potential use in treating other diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(3-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrFNO4S2/c19-13-7-9-16(10-8-13)26(22,23)17-5-2-6-18(12-17)27(24,25)21-15-4-1-3-14(20)11-15/h1-12,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNBAWHMQSPYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrFNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[2-(3,5-dibromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6021344.png)
![3-phenyl-1H-pyrazole-4-carbaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B6021348.png)
![methyl 3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B6021361.png)

![4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6021371.png)
![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6021373.png)
![3-methoxy-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6021382.png)
![N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6021390.png)
![3-ethyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6021395.png)

![2-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6021400.png)
![2-fluoro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6021426.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B6021438.png)